Bicyclo[4.2.1]nonan-3-one
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Overview
Description
Bicyclo[421]nonan-3-one is an organic compound with the molecular formula C₉H₁₄O It is a bicyclic ketone, characterized by a fused ring system that includes a seven-membered ring and a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nonan-3-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Another method includes the intramolecular aldol condensation, where a precursor molecule undergoes cyclization to form the desired bicyclic ketone .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities, often using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Bicyclo[4.2.1]nonan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which bicyclo[4.2.1]nonan-3-one exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-3-one: Another bicyclic ketone with a different ring structure.
Bicyclo[4.3.0]nonan-3-one: A compound with a similar bicyclic framework but different ring sizes
Uniqueness
Bicyclo[4.2.1]nonan-3-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
3850-54-2 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonan-3-one |
InChI |
InChI=1S/C9H14O/c10-9-4-3-7-1-2-8(5-7)6-9/h7-8H,1-6H2 |
InChI Key |
MHXGYALLNBRBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CCC(=O)C2 |
Origin of Product |
United States |
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